![molecular formula C14H13BrN4O B13881380 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13881380.png)
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom at the 3-position of the indazole ring and a methoxypyridinylmethyl group at the 1-position, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3-Bromo-6-methoxypyridin-2-amine: Shares a similar pyridinyl structure but lacks the indazole moiety.
1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione: Contains a similar indazole core but with different substituents.
Uniqueness
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H13BrN4O |
|---|---|
分子量 |
333.18 g/mol |
IUPAC名 |
3-bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine |
InChI |
InChI=1S/C14H13BrN4O/c1-20-12-7-2-4-9(17-12)8-19-11-6-3-5-10(16)13(11)14(15)18-19/h2-7H,8,16H2,1H3 |
InChIキー |
GJIFVLGTVNNAPQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=N1)CN2C3=CC=CC(=C3C(=N2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13881300.png)

![N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B13881322.png)
![Ethyl 2-ethoxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13881327.png)
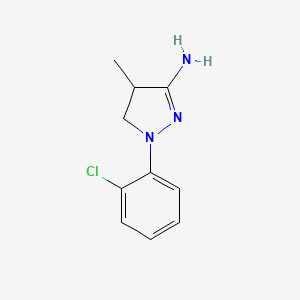
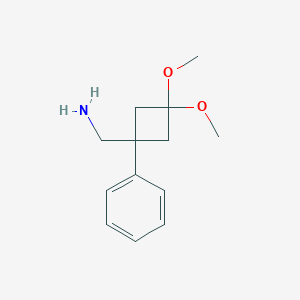
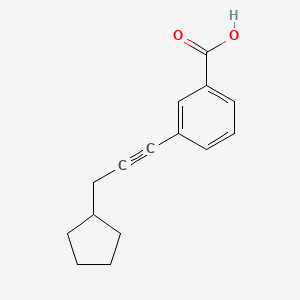
![[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine](/img/structure/B13881356.png)
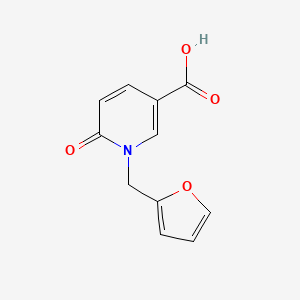

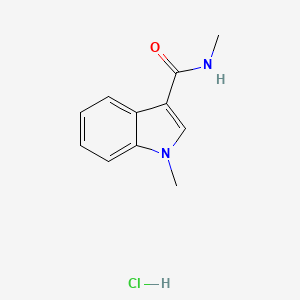
![Methyl [1,3]thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13881387.png)

